molecular formula C6H12 B165504 2,3-Dimethyl-2-butene CAS No. 563-79-1

2,3-Dimethyl-2-butene

Cat. No. B165504
Key on ui cas rn: 563-79-1
M. Wt: 84.16 g/mol
InChI Key: WGLLSSPDPJPLOR-UHFFFAOYSA-N
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Patent
US07005525B2

Procedure details

1,5-cyclooctadiene) Ir[P(RArF)3] (pyridine)+PF6− (2.0 mg) as prepared as in Example 26 (CH3)2C═C(CH3)2 (1.0 mL) is stirred under hydrogen (1 atmosphere) for 6 hours, resulting in the conversion of (CH3)2C═C(CH3)2 to the hydrogenation product, (CH3)2CHCH(CH3)2. The reaction solution is cooled from about 0° C. to about −78° C., resulting in the precipitation of most of the iridium catalyst. The catalyst is separated from the hydrogenation product by dicanting the liquid product from the catalyst. The catalyst can be reused without any loss of activity or selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ir[P(RArF)3]
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CCC=CCCC=1.[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12]>>[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12].[CH:10]([CH:11]([CH3:13])[CH3:12])([CH3:14])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC=CCC1
Name
Ir[P(RArF)3]
Quantity
2 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=C(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred under hydrogen (1 atmosphere) for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(=C(C)C)C
Name
Type
product
Smiles
C(C)(C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07005525B2

Procedure details

1,5-cyclooctadiene) Ir[P(RArF)3] (pyridine)+PF6− (2.0 mg) as prepared as in Example 26 (CH3)2C═C(CH3)2 (1.0 mL) is stirred under hydrogen (1 atmosphere) for 6 hours, resulting in the conversion of (CH3)2C═C(CH3)2 to the hydrogenation product, (CH3)2CHCH(CH3)2. The reaction solution is cooled from about 0° C. to about −78° C., resulting in the precipitation of most of the iridium catalyst. The catalyst is separated from the hydrogenation product by dicanting the liquid product from the catalyst. The catalyst can be reused without any loss of activity or selectivity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ir[P(RArF)3]
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CCC=CCCC=1.[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12]>>[CH3:9][C:10]([CH3:14])=[C:11]([CH3:13])[CH3:12].[CH:10]([CH:11]([CH3:13])[CH3:12])([CH3:14])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC=CCC1
Name
Ir[P(RArF)3]
Quantity
2 mg
Type
reactant
Smiles
Name
Quantity
1 mL
Type
reactant
Smiles
CC(=C(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
is stirred under hydrogen (1 atmosphere) for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC(=C(C)C)C
Name
Type
product
Smiles
C(C)(C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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